molecular formula C9H4F6O2S2 B008304 3,5-bis(trifluoromethylsulfanyl)benzoic Acid CAS No. 102117-40-8

3,5-bis(trifluoromethylsulfanyl)benzoic Acid

Cat. No.: B008304
CAS No.: 102117-40-8
M. Wt: 322.3 g/mol
InChI Key: DURCDAJLTJWPKW-UHFFFAOYSA-N
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Description

3,5-bis(trifluoromethylsulfanyl)benzoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C9H4F6O2S2 and its molecular weight is 322.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3,5-bis(trifluoromethylsulfanyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C9_9H4_4F6_6O2_2
  • Molecular Weight : 238.13 g/mol
  • IUPAC Name : this compound

The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

Biological Activity Overview

This compound has been evaluated for various biological activities, including:

  • Antimicrobial Activity
  • Anticancer Properties
  • Enzyme Inhibition

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit potent antimicrobial properties. A study highlighted the effectiveness of similar compounds against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)
Compound AS. aureus0.5
Compound BE. faecalis1.0
This compoundMRSATBD

Anticancer Properties

The compound's potential as an anticancer agent is under investigation. It has been suggested that the trifluoromethyl group may enhance interactions with biological targets involved in cancer pathways. Preliminary studies indicate that related benzoic acid derivatives can inhibit tumor cell proliferation .

The biological activity of this compound is thought to involve:

  • Inhibition of Enzymatic Pathways : The compound may interact with specific enzymes involved in critical metabolic pathways.
  • Disruption of Cell Signaling : By binding to receptors or enzymes, it could disrupt signaling pathways that lead to cell growth and proliferation.

Case Studies

  • Study on Enzyme Inhibition :
    A recent study explored the inhibition of cathepsins B and L by benzoic acid derivatives, including those with trifluoromethyl substitutions. The results showed that certain derivatives significantly enhanced the activity of these enzymes, which are crucial for protein degradation in cells .
  • Antimicrobial Efficacy Against Biofilms :
    Another investigation assessed the efficacy of various compounds against biofilms formed by S. aureus and E. faecalis. Compounds similar to this compound demonstrated significant biofilm eradication capabilities with MBEC values as low as 1 µg/mL .

Scientific Research Applications

Medicinal Chemistry

3,5-bis(trifluoromethylsulfanyl)benzoic acid has shown promising potential in medicinal applications:

  • Pharmaceutical Synthesis : It serves as an intermediate in synthesizing various pharmaceutical compounds, including substance P (neurokinin-1) receptor antagonists. These compounds are crucial in treating inflammatory diseases, psychiatric disorders, and emesis .
  • Biological Activity : Research indicates that this compound exhibits anti-inflammatory and antibacterial properties. Its ability to penetrate cell membranes enhances its efficacy as a therapeutic agent . Molecular docking studies suggest that it can interact with specific proteins involved in inflammatory responses, highlighting its potential as a lead compound for drug development.

Case Study: Neurokinin-1 Receptor Antagonists

A study published in The Journal of Organic Chemistry details the synthesis of neurokinin-1 receptor antagonists using this compound as a key intermediate. The research demonstrated its effectiveness in modulating receptor activity, providing insights into its therapeutic applications against chronic pain and anxiety disorders .

Agricultural Applications

The compound is being investigated for its potential use in agriculture:

  • Pesticide Development : Due to its biological activity, this compound may serve as a scaffold for developing new pesticides. Its unique electronic properties can enhance the effectiveness of agrochemicals by improving their interaction with biological targets in pests.

Materials Science

In materials science, this compound is explored for:

  • Synthesis of Functional Materials : The compound's unique structure allows it to be utilized in creating advanced materials with specific electronic and optical properties. Its incorporation into polymer matrices can lead to the development of materials with enhanced stability and performance under various conditions .

Properties

IUPAC Name

3,5-bis(trifluoromethylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O2S2/c10-8(11,12)18-5-1-4(7(16)17)2-6(3-5)19-9(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURCDAJLTJWPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1SC(F)(F)F)SC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364524
Record name ST50323870
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102117-40-8
Record name ST50323870
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.